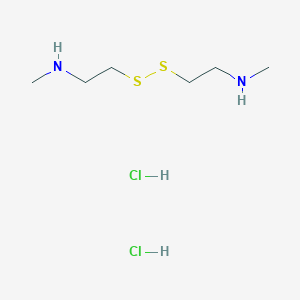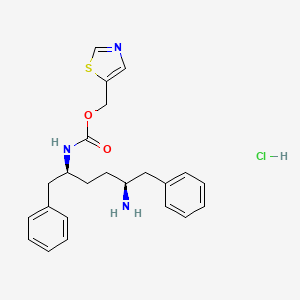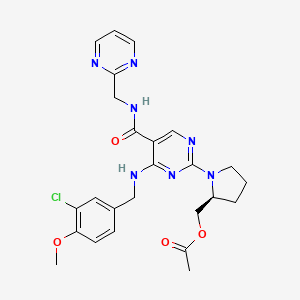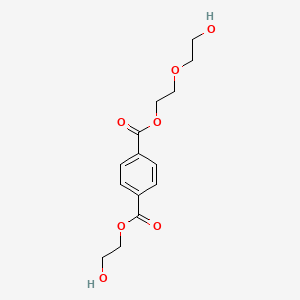
2,2'-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2. It is known for its unique structure, which includes a disulfide bond linking two N-methylethan-1-amine groups. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride typically involves the reaction of N-methylethan-1-amine with a disulfide compound under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the disulfide bond. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output. The compound is then purified through crystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-linked prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, such as proteins and enzymes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cystamine dihydrochloride: Similar structure with a disulfide bond linking two amine groups.
Dithiothreitol: A reducing agent with two thiol groups that can break disulfide bonds.
Glutathione disulfide: A naturally occurring disulfide that plays a key role in cellular redox regulation.
Uniqueness
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is unique due to its specific structure and reactivity. Unlike cystamine dihydrochloride, it has N-methylethan-1-amine groups, which can participate in additional chemical reactions. Compared to dithiothreitol and glutathione disulfide, it offers different redox potentials and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2.2ClH/c1-7-3-5-9-10-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSIEMRTAOQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSSCCNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)


![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)




![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)

![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
